molecular formula C31H33N3O4 B1683729 Upidosin CAS No. 152735-23-4

Upidosin

Cat. No.: B1683729
CAS No.: 152735-23-4
M. Wt: 511.6 g/mol
InChI Key: DUCNHKDCVVSJLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Upidosin involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Upidosin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted analogs with modified pharmacological properties .

Scientific Research Applications

Upidosin has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in studies involving α1-adrenoceptor antagonists.

    Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

    Medicine: Potential therapeutic agent for treating conditions like urethral obstruction and benign prostatic hyperplasia.

    Industry: Used in the development of new pharmaceuticals targeting α1-adrenoceptors .

Mechanism of Action

Upidosin exerts its effects by selectively binding to α1-adrenoceptors, particularly the α1A subtype. This binding inhibits the action of endogenous catecholamines like norepinephrine, leading to relaxation of smooth muscle in the urethra and prostate. The molecular targets include the α1A, α1B, and α1D adrenoceptors, with the α1A subtype showing the highest affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Upidosin is unique due to its high selectivity for the α1A adrenoceptor subtype, which provides targeted therapeutic effects with fewer side effects compared to non-selective antagonists. Its uroselective properties make it particularly effective for treating lower urinary tract symptoms .

Properties

CAS No.

152735-23-4

Molecular Formula

C31H33N3O4

Molecular Weight

511.6 g/mol

IUPAC Name

N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide

InChI

InChI=1S/C31H33N3O4/c1-22-28(35)24-12-8-13-25(30(24)38-29(22)23-10-4-3-5-11-23)31(36)32-16-9-17-33-18-20-34(21-19-33)26-14-6-7-15-27(26)37-2/h3-8,10-15H,9,16-21H2,1-2H3,(H,32,36)

InChI Key

DUCNHKDCVVSJLG-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5

Appearance

Solid powder

Key on ui other cas no.

152735-23-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(3-(4-(2-nethoxyphenyl)-1-piperazinyl)propyl)-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxamide monomethane sulfonate monohydrate
Rec 15-2739
Rec-15-2739
SB 216469-S
SB-216469-S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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